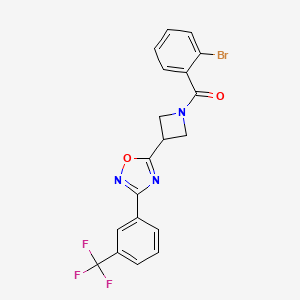
2,5-Diphenyl-1,3-oxazole-4-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,5-Diphenyl-1,3-oxazole-4-sulfonyl chloride” is a chemical compound with the molecular formula C15H10ClNO3S . It is a derivative of 2,5-Diphenyl-1,3,4-oxadiazole , which is known to be used as a laser dye .
Synthesis Analysis
The synthesis of 1,3-oxazoles, which is a class of compounds that “this compound” belongs to, involves several methods. One method involves the direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates . Another method involves the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string c1ccc (cc1)-c2nnc (o2)-c3ccccc3 . This represents the connectivity and arrangement of atoms in the molecule.
Chemical Reactions Analysis
The chemical reactions involving 1,3-oxazoles, such as “this compound”, include electrophilic aromatic substitution . This involves the attack of an electrophile at carbon to form a cationic intermediate .
Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications
Synthesis of Extended Oxazoles
2-((Phenylsulfonyl)methyl)-4,5-diphenyloxazole serves as a versatile scaffold for synthetic elaboration, enabling the production of extended oxazoles through reactions with diverse alkyl halides. This method facilitates the preparation of compounds with potential anti-inflammatory properties, exemplified by the synthesis of Oxaprozin (Patil & Luzzio, 2016).
Fluorescence and Molecular Probes
Development of Fluorescent Solvatochromic Dyes
Compounds derived from 2,5-Diphenyloxazoles exhibit strong solvent-dependent fluorescence, making them suitable for creating ultrasensitive fluorescent molecular probes. These probes can investigate various biological events and processes due to their "push-pull" electron transfer system, which results in significant fluorescence-environment dependence (Diwu et al., 1997).
Heterocyclic Chemistry
Sulfonyl Derivatives Synthesis
The reaction of 2,5-diphenyloxazole with chlorosulfonic acid yields sulfonyl chlorides, which can be further modified to produce various derivatives. This process highlights the compound's utility in creating diverse heterocyclic structures with potential applications in medicinal chemistry and materials science (Cremlyn et al., 1985).
Pesticide Development
Acaricidal and Insecticidal Activities
Novel oxazolines containing sulfone/sulfoxide groups based on 2,4-diphenyl-1,3-oxazoline structures exhibit significant acaricidal and insecticidal activities. These compounds, acting as chitin synthesis inhibitors, demonstrate potential as environmentally benign pesticides with unique modes of action (Yu et al., 2016).
Detection and Analysis
Tritium-labelled Proteins and Nucleic Acids Detection
A method utilizing 2,5-diphenyloxazole for scintillation autography enables the detection of tritium in polyacrylamide gels, offering a more sensitive approach compared to conventional autoradiography. This technique is crucial for studying the distribution and quantity of tritium-labelled biomolecules in research (Bonner & Laskey, 1974).
Mecanismo De Acción
Target of Action
2,5-diphenyloxazole (ppo), a related compound, is known to act as a wavelength shifter . It converts shorter wavelength light to longer wavelength light .
Mode of Action
PPO is used as a wavelength shifter, converting shorter wavelength light to longer wavelength light . Its output spectrum peaks at 385 nm, which is in the range of UV light .
Biochemical Pathways
The related compound 2,5-diphenyloxazole (ppo) is known to interact with light, suggesting it may play a role in light-dependent biochemical pathways .
Pharmacokinetics
The related compound 2,5-diphenyloxazole (ppo) is known to have a melting point of 71 °c (160 °f; 344 k) and a boiling point of 360 °c (680 °f; 633 k) . These properties may influence its bioavailability.
Result of Action
The related compound 2,5-diphenyloxazole (ppo) is known to convert shorter wavelength light to longer wavelength light . This suggests that it may influence cellular processes that are sensitive to light.
Action Environment
Environmental factors such as temperature and light conditions could potentially influence the action, efficacy, and stability of 2,5-Diphenyl-1,3-oxazole-4-sulfonyl chloride. For instance, the related compound 2,5-Diphenyloxazole (PPO) has specific melting and boiling points , which could be influenced by environmental temperature.
Propiedades
IUPAC Name |
2,5-diphenyl-1,3-oxazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3S/c16-21(18,19)15-13(11-7-3-1-4-8-11)20-14(17-15)12-9-5-2-6-10-12/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVDTAKIQUPZAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(Tert-butoxy)carbonyl]pyrrolidine-2,5-dicarboxylic acid](/img/structure/B2754642.png)
![(E)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-N-(2-bromophenyl)-2-cyanoprop-2-enamide](/img/structure/B2754643.png)
![3-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B2754645.png)
![6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}hexanamide](/img/structure/B2754646.png)
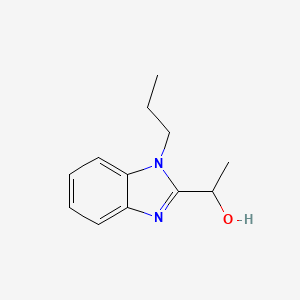
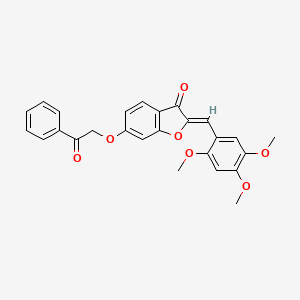
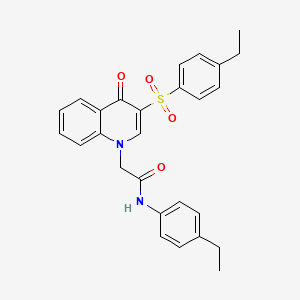
![N-[[1-(4-Fluorophenyl)triazol-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B2754653.png)
![N-[(methoxyimino)methyl]-4-phenyltetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2754655.png)
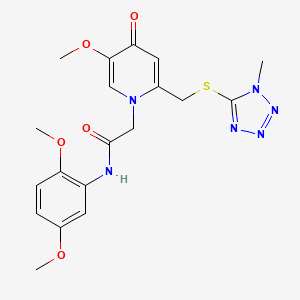

![3-Fluoro-2-[(pyridin-3-yl)methoxy]pyridine](/img/structure/B2754662.png)
![Sodium;6-(3-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)pyridine-2-carboxylate](/img/structure/B2754663.png)
